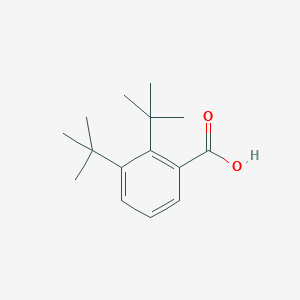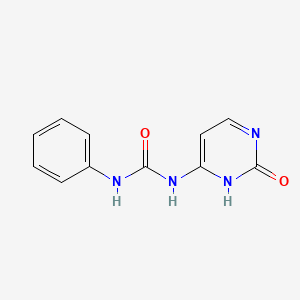
2,3-Dimethyltridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyltridecane is an organic compound with the molecular formula C15H32 . It is a branched alkane, characterized by the presence of two methyl groups attached to the second and third carbon atoms of a tridecane chain. This compound is part of a larger family of hydrocarbons and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyltridecane can be achieved through various organic reactions. One common method involves the alkylation of a tridecane precursor with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and subsequent alkylation processes. The use of zeolite catalysts in the cracking process helps in breaking down larger hydrocarbons into smaller, branched alkanes, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyltridecane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in this compound are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
2,3-Dimethyltridecane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of lubricants, solvents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyltridecane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids .
Comparaison Avec Des Composés Similaires
2,5-Dimethyltridecane: Another branched alkane with methyl groups at the second and fifth positions.
2,3-Dimethylpentane: A shorter chain alkane with similar branching.
2,3-Dimethylbutane: An even shorter chain alkane with similar structural features.
Uniqueness: 2,3-Dimethyltridecane is unique due to its specific branching pattern and chain length, which confer distinct physical and chemical properties. Its longer chain length compared to similar compounds like 2,3-Dimethylbutane and 2,3-Dimethylpentane results in different boiling points, solubility, and reactivity .
Propriétés
Numéro CAS |
18435-20-6 |
|---|---|
Formule moléculaire |
C15H32 |
Poids moléculaire |
212.41 g/mol |
Nom IUPAC |
2,3-dimethyltridecane |
InChI |
InChI=1S/C15H32/c1-5-6-7-8-9-10-11-12-13-15(4)14(2)3/h14-15H,5-13H2,1-4H3 |
Clé InChI |
SWUJSLXRUPXTQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
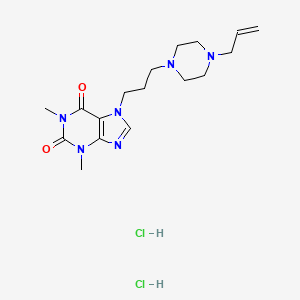

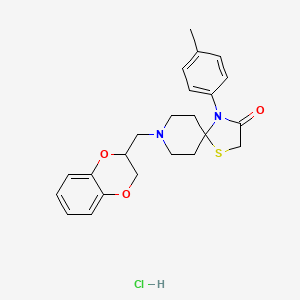
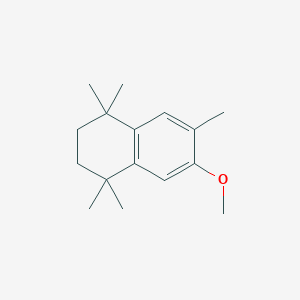
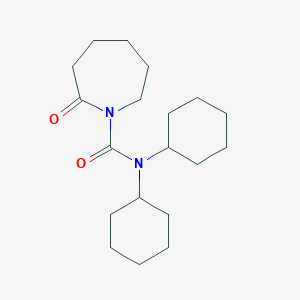

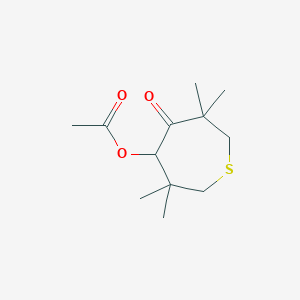

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

